1,2-Epoxydecane

描述

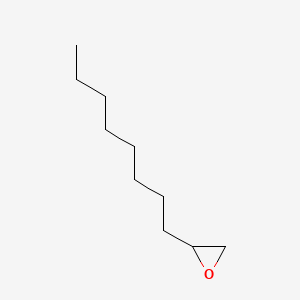

Structure

3D Structure

属性

IUPAC Name |

2-octyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-10-9-11-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMHBRRZYSORSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Record name | 1,2-EPOXYDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20338 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025242 | |

| Record name | 1,2-Epoxydecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-epoxydecane is a clear colorless mobile liquid with a ethereal odor. (NTP, 1992) | |

| Record name | 1,2-EPOXYDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20338 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

234 to 235 °F at 35 mmHg (NTP, 1992) | |

| Record name | 1,2-EPOXYDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20338 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

173 °F (NTP, 1992) | |

| Record name | 1,2-EPOXYDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20338 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 1,2-EPOXYDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20338 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.837 (NTP, 1992) - Less dense than water; will float | |

| Record name | 1,2-EPOXYDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20338 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2404-44-6, 68413-40-1 | |

| Record name | 1,2-EPOXYDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20338 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Epoxydecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2404-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Epoxydecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epoxides, C>8-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068413401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-EPOXYDECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Epoxydecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Epoxides, C>8-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-EPOXYDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q312EN88HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Epoxydecane from 1-Decene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1,2-epoxydecane (B1346635), a valuable epoxide intermediate, from the readily available α-olefin 1-decene (B1663960) is a pivotal transformation in organic synthesis. This guide provides a comprehensive overview of the primary methodologies for this conversion, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and comparative quantitative data. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of these synthetic routes. Key methods covered include the classic Prilezhaev reaction with peroxy acids and various catalytic approaches employing transition metals such as cobalt and titanium. This document aims to serve as a practical and in-depth resource for the efficient and selective synthesis of this compound.

Introduction

This compound, also known as 1,2-decene oxide, is a terminal epoxide that serves as a versatile building block in the synthesis of a wide array of fine chemicals and pharmaceutical intermediates. Its reactive oxirane ring allows for nucleophilic attack, leading to the formation of various functionalized decane (B31447) derivatives, such as diols, amino alcohols, and ethers. The synthesis of this compound from 1-decene is a direct and atom-economical approach. This guide will explore the most significant methods for achieving this transformation, detailing their mechanisms and providing practical experimental guidance.

Epoxidation with Peroxy Acids (Prilezhaev Reaction)

The reaction of an alkene with a peroxy acid to form an epoxide is known as the Prilezhaev reaction, first reported by Nikolai Prilezhaev in 1909.[1] This method is one of the most common and reliable ways to synthesize epoxides.

Mechanism

The Prilezhaev reaction proceeds through a concerted, single-step mechanism often referred to as the "butterfly mechanism".[1][2] The peroxy acid, which is intramolecularly hydrogen-bonded, delivers an electrophilic oxygen atom to the nucleophilic double bond of the 1-decene.[3] This concerted process involves a cyclic transition state and results in the syn-addition of the oxygen atom to the double bond.[4] The stereochemistry of the starting alkene is retained in the epoxide product, although for a terminal alkene like 1-decene, this is not a factor. The reaction is generally second order overall, being first order in both the alkene and the peroxy acid.

A diagram of the Prilezhaev "butterfly" mechanism is presented below:

References

An In-depth Technical Guide to 1,2-Epoxydecane: Physical, Chemical, and Experimental Properties

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2-Epoxydecane, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and presents logical workflows and potential metabolic pathways.

Core Properties of this compound

This compound, also known as 1,2-decylene oxide, is a colorless, mobile liquid with an ethereal odor.[1][2] It is an epoxide derivative that is less dense than water and insoluble in it.[1][3] This compound is a valuable intermediate in organic synthesis.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | [1] |

| Molecular Weight | 156.27 g/mol | |

| Appearance | Clear colorless mobile liquid | |

| Odor | Ethereal | |

| Density | 0.837 g/cm³ | |

| Boiling Point | 208 °C (lit.) | |

| 234-235 °F at 35 mmHg | ||

| Melting Point | 27 °C (lit.) | |

| Flash Point | 78 °C (lit.) / 173 °F | |

| Solubility in Water | < 1 mg/mL at 64 °F | |

| Vapor Pressure | 0.255 mmHg at 25 °C |

Chemical and Safety Information

This compound is a reactive chemical, primarily due to the strained epoxide ring. It is sensitive to moisture and heat and can undergo polymerization, which can be violent, especially in the presence of catalysts. It is incompatible with strong acids, caustics, and peroxides.

Hazard Summary:

| Hazard Statement | GHS Classification | Source |

| Causes skin irritation | Skin Irrit. 2 | |

| Causes serious eye irritation | Eye Irrit. 2 | |

| May cause respiratory irritation | STOT SE 3 | |

| Very toxic to aquatic life | Aquatic Acute 1 | |

| Very toxic to aquatic life with long lasting effects | Aquatic Chronic 1 |

Experimental Protocols

This section details common experimental procedures for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Epoxidation of 1-Decene (B1663960)

A common method for the synthesis of this compound is the epoxidation of 1-decene using an oxidizing agent. The following is a general protocol using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

1-Decene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Sodium sulfite (B76179) solution

-

Magnesium sulfate (B86663) (anhydrous)

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 1-decene in a round-bottom flask with dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the stirred 1-decene solution.

-

Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium sulfite solution to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.

-

Wash with brine, and then dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Flash Column Chromatography

The crude this compound can be purified using flash column chromatography.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (60-120 mesh)

-

Ethyl acetate (B1210297)

-

Chromatography column

-

Test tubes for fraction collection

-

TLC plates and chamber

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane.

-

Collect fractions in test tubes and monitor the separation by TLC.

-

Combine the fractions containing the pure this compound.

-

Remove the solvent under reduced pressure to yield the purified product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the synthesized this compound can be confirmed by GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Prepare a dilute solution of the purified this compound in a volatile solvent like hexane or dichloromethane.

-

Inject a small volume of the sample into the GC.

-

The GC will separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

The separated components will then enter the mass spectrometer, where they will be ionized and fragmented.

-

The resulting mass spectrum will provide a molecular fingerprint of the compound, allowing for its identification by comparing the fragmentation pattern to a spectral library. The purity can be determined by the relative area of the this compound peak in the chromatogram.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for this compound and a plausible metabolic pathway.

References

Spectroscopic Profile of 1,2-Epoxydecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Epoxydecane, a valuable epoxide intermediate in organic synthesis and drug development. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₂₀O, with a molecular weight of 156.27 g/mol .[1] Its structure consists of a ten-carbon aliphatic chain with an epoxide ring at the C1 and C2 positions. This distinct structural feature gives rise to characteristic spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key insights into its structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.9 | m | 1H | H-2 (methine) |

| ~2.7 | t | 1H | H-1a (methylene) |

| ~2.4 | dd | 1H | H-1b (methylene) |

| ~1.5 | m | 2H | H-3 (methylene) |

| ~1.2-1.4 | m | 12H | H-4 to H-9 (methylenes) |

| ~0.9 | t | 3H | H-10 (methyl) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The data presented is a representative summary.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~52.4 | C-2 (methine) |

| ~47.1 | C-1 (methylene) |

| ~32.5 | C-3 |

| ~31.9 | C-8 |

| ~29.5 | C-7 |

| ~29.3 | C-6 |

| ~26.4 | C-4 |

| ~22.7 | C-9 |

| ~14.1 | C-10 |

Note: The assignments are based on established chemical shift predictions and correlations for epoxides and long-chain alkanes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The epoxide ring in this compound has characteristic vibrational modes.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3040-2985 | Medium | C-H stretch (epoxide ring) |

| 2960-2850 | Strong | C-H stretch (aliphatic chain) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1250 | Strong | C-O stretch (asymmetric ring stretch) |

| ~915-830 | Medium-Strong | C-O stretch (symmetric ring stretch) |

| ~722 | Weak | Methylene rock |

Note: The spectrum is typically acquired on a neat liquid film.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 156 | Low | [M]⁺ (Molecular ion) |

| 127 | Moderate | [M - C₂H₅]⁺ |

| 113 | Moderate | [M - C₃H₇]⁺ |

| 99 | Moderate | [M - C₄H₉]⁺ |

| 85 | High | [M - C₅H₁₁]⁺ |

| 71 | High | [M - C₆H₁₃]⁺ |

| 57 | Very High | [C₄H₉]⁺ (Base Peak) |

| 43 | High | [C₃H₇]⁺ |

Note: The fragmentation pattern is characterized by the cleavage of the alkyl chain.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.[2]

-

Instrument Parameters: The sample is placed in a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled experiment is typically used. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a "neat" spectrum is typically obtained.[3] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[3][4]

-

Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum.

-

Spectral Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. For direct infusion, a small amount of the sample is dissolved in a volatile solvent.

-

Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion intensity versus m/z.

Workflow Visualization

The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound can be visualized as follows:

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Reactivity of 1,2-Epoxydecane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 1,2-epoxydecane (B1346635), a versatile building block in organic synthesis, with various nucleophiles. The inherent ring strain of the three-membered oxirane ring makes this compound highly susceptible to nucleophilic attack, leading to the formation of valuable 1,2-difunctionalized decane (B31447) derivatives. This guide will delve into the mechanisms, regioselectivity, and stereochemistry of these ring-opening reactions, supported by quantitative data and detailed experimental protocols.

Core Principles of this compound Reactivity

The reactivity of this compound is governed by the principles of electrophilic ring-opening, where the carbon atoms of the epoxide ring are the electrophilic sites. The reaction mechanism and the regiochemical outcome are highly dependent on the nature of the nucleophile and the reaction conditions, specifically the pH of the medium.

Under basic or neutral conditions , the ring-opening of this compound proceeds via a direct Sɴ2 mechanism. Strong nucleophiles attack one of the electrophilic carbon atoms of the epoxide ring, leading to a concerted ring-opening. Due to steric hindrance from the C8 alkyl chain, the nucleophilic attack predominantly occurs at the less substituted C1 carbon. This results in the formation of a single regioisomer with the nucleophile attached to the terminal carbon and a hydroxyl group on the C2 carbon.

In contrast, under acidic conditions , the epoxide oxygen is first protonated, forming a highly reactive oxonium ion. This protonation enhances the electrophilicity of the epoxide carbons. The subsequent nucleophilic attack exhibits a character that is intermediate between a pure Sɴ1 and Sɴ2 mechanism. While the attack still occurs from the backside, leading to an anti-addition product, the regioselectivity is altered. There is a greater tendency for the nucleophile to attack the more substituted C2 carbon, which can better stabilize the partial positive charge that develops in the transition state. This can lead to a mixture of regioisomers.

The stereochemistry of the ring-opening reaction is consistently anti-addition. The nucleophile attacks from the opposite face of the carbon-oxygen bond that is breaking, resulting in an inversion of stereochemistry at the site of attack. For a chiral this compound, this leads to the formation of a product with a specific and predictable stereochemistry.

Quantitative Analysis of Nucleophilic Ring-Opening Reactions

The following table summarizes the quantitative data for the reaction of this compound with representative nucleophiles under various catalytic conditions.

| Nucleophile | Catalyst/Conditions | Product(s) | Yield (%) | Regioselectivity (C1:C2) | Reference |

| Water | KBr, NaOCl, CH₃CN, 40°C | 1,2-Decanediol | 19-21 | - | [1] |

| Aniline (B41778) | Lipase TL IM, Methanol (B129727), 35°C | 1-Anilino-2-decanol | High (General study, specific yield for this compound not provided) | Predominantly C1 attack | [2][3] |

| Methanol | Lewis Acid (e.g., Sn-Beta) | 1-Methoxy-2-decanol and 2-Methoxy-1-decanol | High (General study, specific yield for this compound not provided) | Dependent on catalyst | [4] |

| Thiophenol | Base (e.g., Et₃N) | 1-(Phenylthio)-2-decanol | High (General principle) | Predominantly C1 attack | [5] |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical experimental workflow for the nucleophilic ring-opening of this compound.

Figure 1. General experimental workflow for the nucleophilic ring-opening of this compound.

Protocol 1: Lipase-Catalyzed Aminolysis of this compound

This protocol is adapted from a general procedure for the enzymatic synthesis of β-amino alcohols.

Materials:

-

This compound

-

Aniline

-

Immobilized Lipase TL IM

-

Methanol (solvent)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) and aniline (1.2 mmol) in methanol (5 mL).

-

Add immobilized Lipase TL IM (e.g., 50 mg) to the solution.

-

Stir the reaction mixture at 35°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter off the enzyme and wash it with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield 1-anilino-2-decanol.

Protocol 2: Base-Catalyzed Thiolysis of this compound

This is a general protocol for the base-catalyzed ring-opening of epoxides with thiols.

Materials:

-

This compound

-

Thiophenol

-

Triethylamine (B128534) (catalyst)

-

Dichloromethane (B109758) (solvent)

-

Saturated aqueous ammonium (B1175870) chloride

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a stirred solution of this compound (1 mmol) and thiophenol (1.1 mmol) in dichloromethane (10 mL) at room temperature, add triethylamine (0.1 mmol).

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, quench with saturated aqueous ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to afford 1-(phenylthio)-2-decanol.

Signaling Pathways and Catalytic Cycles

The reaction of this compound with nucleophiles can be facilitated by various catalysts. The following diagram illustrates a general catalytic cycle for the Lewis acid-catalyzed alcoholysis of this compound.

Figure 2. Generalized catalytic cycle for Lewis acid-catalyzed alcoholysis of this compound.

In this cycle, the Lewis acid activates the epoxide by coordinating to the oxygen atom, making the epoxide more electrophilic. A molecule of alcohol then acts as the nucleophile, attacking one of the epoxide carbons to form a product-catalyst complex. The final steps involve the release of the β-alkoxy alcohol product and the regeneration of the Lewis acid catalyst.

Conclusion

This compound is a highly reactive and versatile substrate for nucleophilic ring-opening reactions. The choice of nucleophile and reaction conditions allows for the controlled synthesis of a wide array of 1,2-difunctionalized decane derivatives. By understanding the underlying mechanistic principles and utilizing appropriate catalytic systems, researchers can effectively employ this compound as a key intermediate in the development of new pharmaceuticals and advanced materials. The protocols and data presented in this guide serve as a valuable resource for the practical application of this compound chemistry.

References

- 1. RU2533420C1 - Method of combined obtaining of 1,2-epoxydodecane and 1,2-dodecanediol - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System | Semantic Scholar [semanticscholar.org]

- 4. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]

- 5. Thiol-Epoxy Click Chemistry and Its Applications in Macromolecular Materials [manu56.magtech.com.cn]

An In-depth Technical Guide to the Ring-Opening Mechanism of 1,2-Epoxydecane under Acidic Conditions

For: Researchers, Scientists, and Drug Development Professionals Subject: Acid-Catalyzed Ring-Opening of 1,2-Epoxydecane (B1346635)

This technical guide provides a comprehensive overview of the acid-catalyzed ring-opening mechanism of this compound. It details the underlying chemical principles, reaction pathways, regioselectivity, and stereochemical outcomes. Furthermore, this document includes representative quantitative data and a detailed experimental protocol for the hydrolysis of this compound, serving as a valuable resource for professionals in chemical research and drug development.

Core Mechanism of Ring-Opening

The acid-catalyzed ring-opening of epoxides is a fundamental reaction in organic synthesis, driven by the relief of the significant ring strain (approximately 13 kcal/mol) inherent in the three-membered ether ring.[1] For an unsymmetrical terminal epoxide such as this compound, the reaction proceeds through a mechanism that has significant Sₙ2 (bimolecular nucleophilic substitution) character.

The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (e.g., H₃O⁺), which forms a protonated epoxide intermediate. This step activates the epoxide by converting the oxygen into a good leaving group (a neutral hydroxyl group). Following protonation, a nucleophile attacks one of the two electrophilic carbons of the epoxide ring.

For terminal epoxides like this compound, which possesses a primary (C1) and a secondary (C2) carbon, the nucleophilic attack occurs predominantly at the less sterically hindered primary carbon.[2][3] This regioselectivity is a hallmark of an Sₙ2-like pathway. The attack occurs from the backside relative to the carbon-oxygen bond, leading to an inversion of stereochemistry at the site of attack and resulting in a trans configuration of the nucleophile and the newly formed hydroxyl group.[2][4] When water serves as the nucleophile, the final product is decane-1,2-diol.

Caption: Reaction mechanism for the acid-catalyzed hydrolysis of this compound.

Quantitative Data: Regioselectivity

The table below summarizes representative product distributions for the acid-catalyzed ring-opening of analogous terminal epoxides, illustrating the high selectivity for attack at the less substituted carbon. It is expected that this compound exhibits similar high regioselectivity.

| Epoxide Substrate | Nucleophile/Acid | Product from C1 Attack (Normal) | Product from C2 Attack (Abnormal) | Reference |

| 1,2-Epoxypropane | HCl | ~90% (1-chloro-2-propanol) | ~10% (2-chloro-1-propanol) | |

| Styrene Oxide | H₂O / H⁺ | Major Product | Minor Product | General Principle |

| 1,2-Epoxybutane | H₂O / H₂SO₄ | Predominant Product | Trace Product | General Principle |

Note: The data presented are representative values for analogous compounds to illustrate the regiochemical preference. Exact ratios can vary with specific reaction conditions (acid, solvent, temperature).

Experimental Protocols

This section provides a detailed methodology for the acid-catalyzed hydrolysis of this compound to yield decane-1,2-diol.

Materials and Equipment

-

Reagents: this compound (≥97%), Acetone (B3395972), Sulfuric Acid (5% aqueous solution), Sodium Hydroxide (B78521) solution (e.g., 1M), Petroleum Ether (or Hexane), Anhydrous Magnesium Sulfate (B86663), Deionized Water.

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser (optional, for temperature control), separatory funnel, rotary evaporator, distillation apparatus (for vacuum distillation), standard laboratory glassware.

Experimental Workflow Diagram

Caption: General experimental workflow for the hydrolysis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a solution by dissolving this compound in acetone. A typical ratio is approximately 3 moles of acetone per mole of epoxide.

-

Acid Catalysis: While stirring at room temperature, add a 5% aqueous solution of sulfuric acid to the acetone solution.

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting epoxide.

-

Solvent Removal: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

-

Neutralization: To the remaining aqueous solution, carefully add an aqueous solution of sodium hydroxide until the mixture is neutralized (pH ~7).

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with petroleum ether or another suitable nonpolar solvent. Perform the extraction three times to ensure complete recovery of the product.

-

Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate to remove residual water.

-

Concentration: Filter the solution to remove the drying agent, and then concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude decane-1,2-diol.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure decane-1,2-diol.

Conclusion

The acid-catalyzed ring-opening of this compound is a highly efficient and regioselective reaction that proceeds via an Sₙ2-like mechanism. The key steps involve the activation of the epoxide through protonation, followed by a backside nucleophilic attack on the less sterically hindered primary carbon. This predictable mechanism and stereochemical outcome make it a reliable transformation for synthesizing 1,2-difunctionalized alkanes, which are valuable intermediates in various fields, including the development of novel therapeutic agents.

References

An In-Depth Technical Guide to the Ring-Opening Mechanism of 1,2-Epoxydecane Under Basic Conditions

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core principles governing the ring-opening mechanism of 1,2-epoxydecane (B1346635) when subjected to basic conditions. The document details the reaction mechanism, stereochemical and regiochemical outcomes, and provides a representative experimental protocol.

Introduction

Epoxides are three-membered cyclic ethers that serve as versatile intermediates in organic synthesis due to the significant ring strain inherent in their structure.[1][2][3][4] This strain, a combination of angle and torsional strain, makes epoxides susceptible to ring-opening reactions with a variety of nucleophiles, even though alkoxides are typically poor leaving groups.[1] The reaction is a cornerstone in the synthesis of 1,2-difunctionalized compounds, particularly 1,2-diols, which are valuable structural motifs in pharmaceuticals and natural products.

This compound, an unsymmetrical epoxide, provides a clear model for understanding the regiochemical and stereochemical nuances of this transformation under basic conditions. This guide will elucidate the SN2-mediated pathway that governs this reaction.

Core Mechanism: SN2 Pathway

Under neutral or basic conditions, the ring-opening of an epoxide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The considerable ring strain of approximately 13 kcal/mol provides the driving force for the reaction, allowing the C-O bond to break despite the oxygen being part of a typically poor leaving group.

The process involves two main steps:

-

Nucleophilic Attack: A strong nucleophile, such as a hydroxide (B78521) ion (OH⁻) from a basic solution (e.g., NaOH), directly attacks one of the electrophilic carbons of the epoxide ring. This attack occurs from the backside relative to the C-O bond.

-

Protonation: The attack leads to the cleavage of the C-O bond, opening the ring and forming an alkoxide intermediate. This negatively charged oxygen is subsequently protonated, typically by the solvent (e.g., water) or during a final workup step, to yield the neutral 1,2-diol product.

Regioselectivity

For an unsymmetrical epoxide like this compound, the incoming nucleophile can theoretically attack either the C1 or C2 carbon. Under basic conditions, the reaction is governed by sterics. The nucleophile preferentially attacks the less sterically hindered carbon atom. In this compound, the C1 (primary) carbon is significantly less hindered than the C2 (secondary) carbon, which is attached to the octyl chain. Therefore, the nucleophilic attack occurs almost exclusively at the C1 position.

Stereochemistry

Consistent with the SN2 mechanism, the nucleophilic attack occurs from the face opposite to the carbon-oxygen bond. This backside attack results in a complete inversion of stereochemistry at the center of attack. The resulting product from the ring-opening of this compound is a trans-1,2-diol, where the newly introduced hydroxyl group and the existing hydroxyl group are on opposite sides of the carbon backbone.

Mechanistic Pathway and Experimental Workflow

The following diagrams illustrate the chemical pathway and a standard experimental workflow for this reaction.

Caption: SN2 mechanism for the base-catalyzed ring-opening of this compound.

Caption: General experimental workflow for epoxide ring-opening reactions.

Summary of Quantitative and Qualitative Outcomes

While specific kinetic data for the base-catalyzed hydrolysis of this compound is not extensively published, the outcomes are well-established based on the general principles of epoxide chemistry. The following table summarizes these key features.

| Parameter | Outcome under Basic Conditions | Rationale | Citations |

| Reaction Mechanism | SN2 (Bimolecular Nucleophilic Substitution) | The reaction rate depends on the concentration of both the epoxide and the nucleophile. No carbocation intermediate is formed. | |

| Regioselectivity | Nucleophilic attack at the C1 position | The attack occurs at the sterically least hindered carbon atom. | |

| Product | Decane-1,2-diol | Hydrolysis with a hydroxide nucleophile yields a vicinal diol. | |

| Stereoselectivity | trans configuration | The SN2 mechanism involves backside attack, leading to inversion of configuration at the reaction center (C1). | |

| Driving Force | High Ring Strain (~13 kcal/mol) | The release of inherent angle and torsional strain in the three-membered ring makes the reaction thermodynamically favorable. |

Representative Experimental Protocol

This section provides a detailed, generalized methodology for the base-catalyzed ring-opening of this compound. This protocol is a composite based on standard procedures for similar reactions.

Objective: To synthesize trans-decane-1,2-diol from this compound via base-catalyzed hydrolysis.

Materials:

-

This compound (1.0 eq)

-

Sodium Hydroxide (NaOH) (1.5 eq)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (B1210297)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) Gel for column chromatography

-

Hexane/Ethyl Acetate solvent system for chromatography

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

-

Add sodium hydroxide (1.5 eq) to the solution.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 60-70 °C).

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting epoxide is consumed.

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess base by slowly adding a saturated aqueous solution of NH₄Cl until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers.

-

-

Drying and Concentration:

-

Wash the combined organic layers with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure.

-

Characterize the final product (trans-decane-1,2-diol) using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

-

Conclusion

The ring-opening of this compound under basic conditions is a highly predictable and synthetically useful reaction. It proceeds reliably through an SN2 mechanism, characterized by a nucleophilic attack at the less substituted carbon (C1) with a complete inversion of stereochemistry. This regioselectivity and stereoselectivity make it an efficient method for producing trans-1,2-diols, which are valuable building blocks in various fields of chemical and pharmaceutical development.

References

An In-depth Technical Guide to the Solubility of 1,2-Epoxydecane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-epoxydecane (B1346635), a key intermediate in various synthetic processes. Understanding its solubility is crucial for optimizing reaction conditions, purification procedures, and formulation development. This document presents predicted solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for solvent selection.

Core Concept: Predicting Solubility

The principle of "like dissolves like" is the foundation for predicting the solubility of this compound. This compound possesses a long, nonpolar ten-carbon alkyl chain and a polar epoxide ring. This dual nature dictates its solubility behavior. It is anticipated to be readily soluble in nonpolar and moderately polar aprotic solvents that can engage in dipole-dipole interactions and London dispersion forces. Conversely, its solubility is expected to be limited in highly polar protic solvents, such as water and short-chain alcohols, due to the energetic cost of disrupting the strong hydrogen-bonding networks of these solvents.

Quantitative Solubility Data

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane | Highly Soluble | Similar nonpolar nature, dominated by London dispersion forces. |

| Toluene | Highly Soluble | Aromatic hydrocarbon, effectively solvates the alkyl chain. | |

| Diethyl Ether | Highly Soluble | Moderately polar ether can interact with the epoxide ring, while the ethyl groups solvate the alkyl chain. | |

| Polar Aprotic | Dichloromethane (DCM) | Highly Soluble | Effective at dissolving a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Highly Soluble | Cyclic ether with good solvating power for both polar and nonpolar moieties. | |

| Acetone | Soluble | The polar carbonyl group can interact with the epoxide, but the overall polarity is moderate. | |

| Acetonitrile | Moderately Soluble | Higher polarity may lead to slightly reduced solubility compared to other aprotic solvents. | |

| Polar Protic | Ethanol | Soluble | The ethyl group provides some nonpolar character, but the hydrogen bonding of the solvent is significant. |

| Methanol | Sparingly Soluble | High polarity and strong hydrogen bonding make it a less favorable solvent. | |

| Water | Insoluble | The hydrophobic nature of the long alkyl chain dominates, leading to very poor solubility.[1][2] |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent. This method is adapted from general standard procedures for determining the solubility of a liquid in a liquid.

Objective: To determine the mass of this compound that dissolves in a specific mass of a chosen organic solvent at a constant temperature to achieve a saturated solution.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight caps (B75204) (e.g., screw caps with PTFE septa)

-

Micropipettes

-

Syringes and filters (if necessary for clarification)

-

Drying oven

Procedure:

-

Preparation of Solvent:

-

Accurately weigh a clean, dry glass vial with its cap. Record the mass (m_vial).

-

Add a known mass of the selected organic solvent to the vial (approximately 5-10 g). Record the exact mass of the solvent (m_solvent).

-

-

Addition of Solute:

-

Incrementally add small, accurately weighed amounts of this compound to the vial containing the solvent.

-

After each addition, cap the vial tightly and place it in the temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and to facilitate dissolution.

-

Visually inspect the solution after each agitation period. Continue adding this compound until a slight excess of undissolved solute is observed, indicating that a saturated solution has been formed.

-

-

Equilibration:

-

Once saturation is achieved, allow the vial to equilibrate in the temperature-controlled environment for an extended period (e.g., 24-48 hours) with continuous, gentle agitation. This ensures that the system reaches thermodynamic equilibrium.

-

-

Separation of Saturated Solution:

-

After equilibration, carefully remove the vial from the shaker/water bath and allow any undissolved material to settle.

-

Accurately weigh a second clean, dry vial (m_vial2).

-

Carefully withdraw a known mass of the clear, saturated supernatant (the liquid portion) using a micropipette or syringe. Avoid disturbing the undissolved layer. If necessary, use a syringe filter to ensure no solid particles are transferred. Record the mass of the transferred saturated solution (m_solution).

-

-

Solvent Evaporation:

-

Place the second vial (containing the known mass of the saturated solution) in a drying oven at a temperature sufficient to evaporate the solvent completely without causing significant evaporation or degradation of the this compound. The temperature should be well below the boiling point of this compound (approximately 212 °C at atmospheric pressure). A temperature of 60-80 °C under a gentle stream of nitrogen or in a vacuum oven is recommended.

-

Continue drying until a constant mass is achieved.

-

-

Data Analysis:

-

After cooling to room temperature in a desiccator, weigh the second vial containing the dried residue (this compound). Record the final mass (m_final).

-

Calculate the mass of the dissolved this compound (m_solute) in the aliquot of the saturated solution:

-

m_solute = m_final - m_vial2

-

-

Calculate the mass of the solvent in the aliquot of the saturated solution (m_solvent_aliquot):

-

m_solvent_aliquot = m_solution - m_solute

-

-

Calculate the solubility (S) in grams of this compound per 100 grams of solvent:

-

S = (m_solute / m_solvent_aliquot) * 100

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for both this compound and the chosen solvent before commencing any work.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a process involving this compound, based on its solubility characteristics and the requirements of the application.

Caption: A logical workflow for selecting an appropriate solvent for this compound.

References

Navigating the Handling of 1,2-Epoxydecane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for the proper handling of 1,2-Epoxydecane. Designed for a technical audience, it consolidates critical data, outlines experimental safety protocols, and visualizes key safety and toxicological pathways to ensure a safe and compliant laboratory environment.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data, summarized in Table 1, has been compiled from various safety data sheets and chemical databases.

| Property | Value |

| Molecular Formula | C10H20O |

| Molecular Weight | 156.27 g/mol |

| Appearance | Clear, colorless mobile liquid with an ethereal odor[1] |

| Boiling Point | 208 °C (lit.)[1] |

| Flash Point | 78 °C (lit.)[1][2] |

| Density | 0.863 g/cm³[1] |

| Vapor Pressure | 0.255 mmHg at 25°C |

| Water Solubility | Less than 1 mg/mL at 64°F |

| Stability | Stable, but moisture-sensitive. Combustible. |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification, derived from multiple sources, is detailed in Table 2.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

| Flammable Liquids | 4 | H227: Combustible liquid |

Section 3: Health and Safety Recommendations

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), long-sleeved clothing, and a chemical-resistant apron should be worn. |

| Respiratory Protection | If working with the neat chemical or in a poorly ventilated area, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended. |

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and degradation of the chemical.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or spray mist. Keep away from sources of ignition. Handle in accordance with good industrial hygiene and safety practices.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is sensitive to moisture and should be stored away from mineral acids, bases, and strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water. Call a physician or poison control center immediately. |

Fire-Fighting Measures

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may travel to a source of ignition and flash back. Hazardous combustion products include carbon monoxide and carbon dioxide.

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, universal binder). Collect the absorbed material in a suitable, closed container for disposal.

Section 4: Experimental Protocols for Safety Assessment

The hazard classifications of this compound are determined through standardized experimental protocols. Below are summaries of the methodologies for key toxicological endpoints.

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Principle: A single dose of the test substance is applied to a small area of the skin of a laboratory animal (typically an albino rabbit). Untreated skin serves as a control.

-

Methodology:

-

The test substance (0.5 mL for liquids) is applied to a shaved area of the skin (approximately 6 cm²).

-

The application site is covered with a gauze patch.

-

The exposure period is typically 4 hours.

-

After exposure, the residual substance is removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and for up to 14 days to assess the reversibility of the effects.

-

-

Scoring: The severity of the skin reactions is scored according to a standardized system.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of a laboratory animal (usually an albino rabbit), with the other eye serving as a control.

-

Methodology:

-

The test substance is instilled into the eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Observations are made for corneal opacity, iritis, and conjunctival redness and chemosis (swelling).

-

The observation period can be extended up to 21 days to evaluate the reversibility of any observed effects.

-

-

Scoring: The ocular lesions are scored using a standardized system to determine the irritation potential.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test substance is evaluated for its ability to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.

-

Methodology:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, which simulates mammalian metabolism).

-

The bacteria are then plated on a minimal agar (B569324) medium lacking the specific amino acid.

-

After incubation, the number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.

-

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Section 5: Visualizing Safety and Toxicological Information

The following diagrams illustrate key workflows and potential toxicological mechanisms related to this compound.

Caption: A workflow for conducting a risk assessment when handling this compound.

Caption: A step-by-step protocol for responding to a this compound spill.

Caption: A generalized toxicological mechanism for epoxides like this compound.

Section 6: Stability and Reactivity

This compound is a reactive chemical, and its stability is influenced by several factors.

-

Reactivity: As an epoxide, it is highly reactive. It can polymerize in the presence of catalysts or when heated, which can be violent. It reacts with acids, bases, and oxidizing and reducing agents.

-

Chemical Stability: The substance is stable under recommended storage conditions but is sensitive to moisture and heat.

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, caustics, and peroxides.

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide and carbon dioxide.

Section 7: Toxicological and Ecological Information

Toxicological Information

-

Acute Toxicity: Symptoms of exposure may include local irritation of the skin and respiratory tract.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory or Skin Sensitization: No information available.

-

Germ Cell Mutagenicity: While specific data for this compound is limited, epoxides as a class are known to be reactive towards DNA and can be mutagenic.

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA. However, some epoxides have been shown to be carcinogenic in animal studies.

Ecological Information

-

Ecotoxicity: this compound is very toxic to aquatic life with long-lasting effects.

-

Persistence and Degradability: No specific data available.

-

Bioaccumulative Potential: No specific data available.

-

Mobility in Soil: No specific data available.

Section 8: Disposal Considerations

Waste from this compound must be disposed of in accordance with federal, state, and local environmental regulations. It should be treated as hazardous waste. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems. Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal.

This technical guide is intended to provide comprehensive health and safety information for handling this compound in a research and development setting. It is not exhaustive and should be used in conjunction with specific Safety Data Sheets and internal institutional safety protocols. Always prioritize a culture of safety and proactive risk management in the laboratory.

References

Methodological & Application

Application Notes and Protocols for 1,2-Epoxydecane as a Monomer in Epoxy Resins and Polyurethanes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-epoxydecane (B1346635) as a versatile monomer for the synthesis of epoxy resins and polyurethanes. The protocols detailed herein are intended for research and development purposes, offering a foundation for creating materials with tailored properties. The long aliphatic chain of this compound imparts flexibility, hydrophobicity, and a lower crosslink density in the final polymer network, making it an attractive building block for a variety of applications, including coatings, adhesives, elastomers, and drug delivery systems.[1][2]

Application in Epoxy Resins

The incorporation of this compound into epoxy resin formulations can significantly modify their properties. The long C8 alkyl chain acts as an internal plasticizer, increasing the flexibility and impact strength of the cured resin. This makes it a suitable component for applications requiring enhanced toughness and durability. The hydrophobic nature of the decane (B31447) moiety can also improve the water resistance of the final coating or adhesive.

Synthesis of this compound-Based Epoxy Resin via Amine Curing

This protocol describes the synthesis of a flexible epoxy resin by reacting this compound with a diamine curing agent. The reaction involves the nucleophilic ring-opening of the epoxide by the amine groups, leading to the formation of a crosslinked polymer network.

Experimental Protocol:

Materials:

-

This compound (reagent grade)

-

4,4'-Diaminodiphenylmethane (DDM) or other suitable diamine (e.g., isophorone (B1672270) diamine)

-

Solvent (optional, e.g., xylene or butanone)

Procedure:

-

Preparation: Accurately weigh this compound and the diamine curing agent in a stoichiometric ratio. The ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxide equivalent weight (EEW) of this compound (156.27 g/mol ). For a primary amine, there are two active hydrogens per amine group.

-

Mixing: If the viscosity of this compound is high, gently warm it to 40-50°C to facilitate mixing. Slowly add the diamine to the this compound with continuous stirring. If using a solvent, dissolve both components in the solvent before mixing.

-

Degassing: After thorough mixing for 5-10 minutes to ensure a homogeneous mixture, degas the resin mixture under vacuum to remove any entrapped air bubbles.

-

Curing: Pour the degassed mixture into a pre-heated mold. A typical curing schedule is 80°C for 2 hours followed by a post-cure at 120°C for 2 hours. The optimal curing cycle may vary depending on the specific diamine used and the desired properties.

-

Characterization: After curing, the resin can be characterized for its thermal and mechanical properties.

Characterization Techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the disappearance of the epoxy group peak (around 915 cm⁻¹) and the formation of hydroxyl groups.[3]

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature.

-

Mechanical Testing (e.g., ASTM D638 for tensile properties): To measure tensile strength, Young's modulus, and elongation at break.

Table 1: Typical Mechanical Properties of Amine-Cured Epoxy Resins

| Property | This compound Based Epoxy | Standard Bisphenol A Epoxy |

| Tensile Strength (MPa) | 30 - 50 | 50 - 80 |

| Young's Modulus (GPa) | 1.5 - 2.5 | 2.5 - 3.5 |

| Elongation at Break (%) | 10 - 30 | 3 - 8 |

Note: These are representative values and will vary based on the specific curing agent, stoichiometry, and curing conditions.

Application in Polyurethanes

This compound can be used as a precursor for the synthesis of polyether polyols, which are key components in polyurethane production. The ring-opening polymerization of this compound yields a polyether with pendant hydroxyl groups. The resulting polyol can then be reacted with a diisocyanate to form a polyurethane. The long alkyl side chains from the this compound monomer introduce flexibility and hydrophobicity into the polyurethane backbone.

Synthesis of a this compound-Based Polyether Polyol

This protocol outlines the base-catalyzed ring-opening polymerization of this compound to produce a polyether polyol.

Experimental Protocol:

Materials:

-

This compound (reagent grade)

-

Initiator (e.g., ethylene (B1197577) glycol, propylene (B89431) glycol)

-

Catalyst (e.g., potassium hydroxide (B78521) (KOH))

-

Inert solvent (e.g., toluene)

Procedure:

-

Reactor Setup: A dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with the initiator and catalyst.

-

Initiation: The mixture is heated under a nitrogen atmosphere to a temperature of 100-120°C with vigorous stirring until the catalyst is completely dissolved.

-

Polymerization: this compound is added dropwise to the reactor. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 2-4 hours to ensure complete monomer conversion.

-

Purification: The resulting polyol is cooled, and the catalyst is neutralized with an acid (e.g., acetic acid). The salt is removed by filtration, and the solvent is removed under reduced pressure to yield the final polyether polyol.

Synthesis of Polyurethane from this compound-Based Polyol

This protocol describes the synthesis of a polyurethane elastomer from the previously synthesized polyether polyol and a diisocyanate.

Experimental Protocol:

Materials:

-

This compound-based polyether polyol

-

Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate (MDI) or hexamethylene diisocyanate (HDI))

-

Chain extender (optional, e.g., 1,4-butanediol)

-

Catalyst (e.g., dibutyltin (B87310) dilaurate (DBTDL))

Procedure:

-

Prepolymer Formation (Two-step process):

-

The polyether polyol is degassed under vacuum at 80-90°C for 1-2 hours.

-

The diisocyanate is charged into a reactor under a nitrogen atmosphere.

-

The dried polyol is added slowly to the diisocyanate with stirring, maintaining the temperature at 60-80°C. The NCO/OH ratio is typically kept above 2.

-

The reaction is continued until the theoretical NCO content is reached.

-

-

Chain Extension: